molecular formula C15H16ClP B3053950 3-chloropropyl(diphenyl)phosphane CAS No. 57137-55-0

3-chloropropyl(diphenyl)phosphane

Cat. No.: B3053950
CAS No.: 57137-55-0
M. Wt: 262.71 g/mol
InChI Key: JSXCOEFXLJZYMF-UHFFFAOYSA-N
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Description

3-chloropropyl(diphenyl)phosphane is an organophosphorus compound with the molecular formula C15H16ClP It is a tertiary phosphine characterized by the presence of a chloropropyl group attached to a diphenylphosphane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

3-chloropropyl(diphenyl)phosphane can be synthesized through several methods:

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods may vary depending on the manufacturer and the intended application of the compound.

Chemical Reactions Analysis

Types of Reactions

3-chloropropyl(diphenyl)phosphane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions can convert phosphine oxides back to the phosphine compound.

    Substitution: The chloropropyl group can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Phosphine oxides.

    Reduction: Regeneration of the phosphine compound.

    Substitution: Formation of substituted phosphines with various functional groups.

Scientific Research Applications

3-chloropropyl(diphenyl)phosphane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-chloropropyl(diphenyl)phosphane involves its interaction with molecular targets through its phosphine group. The compound can act as a ligand, coordinating with metal centers in catalytic processes. It can also participate in nucleophilic substitution reactions, where the chloropropyl group is replaced by other functional groups.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-chloropropyl(diphenyl)phosphane is unique due to its specific combination of a chloropropyl group and a diphenylphosphane moiety. This structure imparts distinct chemical properties and reactivity, making it valuable in various applications.

Properties

CAS No.

57137-55-0

Molecular Formula

C15H16ClP

Molecular Weight

262.71 g/mol

IUPAC Name

3-chloropropyl(diphenyl)phosphane

InChI

InChI=1S/C15H16ClP/c16-12-7-13-17(14-8-3-1-4-9-14)15-10-5-2-6-11-15/h1-6,8-11H,7,12-13H2

InChI Key

JSXCOEFXLJZYMF-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)P(CCCCl)C2=CC=CC=C2

Canonical SMILES

C1=CC=C(C=C1)P(CCCCl)C2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a 500 mL round bottom flask there was added 400 mL of dry tetrahydrofuran followed by 0.081 mole of HPPh2. The mixture was cooled to 0° C. and 0.081 mole of n-butyl lithium was slowly added to generate LiPPh2 ; this was slowly warmed to room temperature and stirred for about one hour. The solution was transferred to a dropping funnel and added dropwise to a flask containing 100 mL of 1,3-dichloropropane dissolved in 100 mL of diethyl ether. After stirring overnight the mixture was hydrolyzed with 25 mL of water. The organic layer was separated and the solvent removed by vacuum to leave Ph2P(CH2)3Cl that was stored under nitrogen until needed.
Name
Quantity
0.081 mol
Type
reactant
Reaction Step One
Quantity
0.081 mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
reactant
Reaction Step Four
Quantity
100 mL
Type
solvent
Reaction Step Five
Name
Quantity
25 mL
Type
solvent
Reaction Step Six
Quantity
400 mL
Type
solvent
Reaction Step Seven

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